Cas no 1007840-62-1 ((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid)

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid is a protected cysteine derivative widely used in peptide synthesis. Its key features include the Fmoc (9-fluorenylmethoxycarbonyl) group for N-terminal protection, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and the trityl (Trt) group for thiol protection, offering selective deprotection under mild acidic conditions. This compound enables controlled disulfide bond formation in peptide chains, enhancing structural stability. The chiral purity (R-configuration) ensures stereochemical integrity in synthetic applications. Its stability under basic conditions and orthogonal deprotection make it valuable for complex peptide assembly, particularly in pharmaceutical research and bioconjugation. The product is typically characterized by high purity and reliable performance in automated synthesis systems.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid structure
1007840-62-1 structure
Product name:(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid
CAS No:1007840-62-1
MF:C38H33NO4S
Molecular Weight:599.73792
MDL:MFCD05663440
CID:892989
PubChem ID:17040134

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tritylthio)butanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid
    • Fmoc-D-HCys(Trt)-OH
    • Fmoc-d-hocys(trt)-oh
    • FMOC-D-HOMOCYS(TRT)-OH
    • FMOC-D-HOMOCYSTEINE(TRT)-OH
    • (R)-2-(FMOC-AMINO)-4-TRITYLSULFANYL-BUTYRIC ACID
    • (9H-Fluoren-9-yl)MethOxy]Carbonyl D-HomoCys(Trt)-OH
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-S-TRITYL-D-HOMOCYSTEINE
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-D-homocysteine
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-D-homocysteine
    • D-Homocysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-
    • (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)sulfanyl]butanoic acid
    • AKOS015910256
    • E70709
    • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-trityl-D-homocysteine
    • (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[(triphenylmethyl)sulfanyl]butanoic acid
    • SCHEMBL10078354
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-D-homocysteine (Fmoc-D-hCys(Trt)-OH)
    • 1007840-62-1
    • AS-73054
    • MFCD05663440
    • CS-0325512
    • MDL: MFCD05663440
    • インチ: InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1
    • InChIKey: FKBGJLDYRSFHBT-PGUFJCEWSA-N
    • SMILES: O=C(O)[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CCSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

計算された属性

  • 精确分子量: 599.21300
  • 同位素质量: 599.21302971g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 44
  • 回転可能化学結合数: 13
  • 複雑さ: 856
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • XLogP3: 8.4

じっけんとくせい

  • 密度みつど: 1.256±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (4.7E-6 g/L) (25 ºC),
  • PSA: 100.93000
  • LogP: 8.48460

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D775248-1g
FMOC-D-HOMOCYS(TRT)-OH
1007840-62-1 97%
1g
$350 2024-06-05
Key Organics Ltd
AS-73054-0.5G
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)sulfanyl]butanoic acid
1007840-62-1 >95%
0.5g
£532.00 2025-02-08
TRC
R078545-100mg
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid
1007840-62-1
100mg
$ 185.00 2022-06-03
abcr
AB259002-1 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trityl-D-homocysteine (Fmoc-D-hCys(Trt)-OH); .
1007840-62-1
1g
€225.00 2023-06-22
TRC
R078545-50mg
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid
1007840-62-1
50mg
$ 110.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F57960-5g
FMOC-D-HOMOCYS(TRT)-OH
1007840-62-1 95%
5g
¥10860.0 2023-09-07
Key Organics Ltd
AS-73054-0.25g
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)sulfanyl]butanoic acid
1007840-62-1 >95%
0.25g
£330.00 2025-02-08
A2B Chem LLC
AA03502-1g
Fmoc-d-homocys(trt)-oh
1007840-62-1 95%
1g
$198.00 2024-04-20
Ambeed
A367516-5g
Fmoc-D-HomoCys(Trt)-OH
1007840-62-1 95+%
5g
$1323.0 2024-08-02
1PlusChem
1P0003BI-100mg
D-Homocysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-
1007840-62-1 95%
100mg
$83.00 2025-02-18

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid 関連文献

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acidに関する追加情報

Compound CAS No. 1007840-62-1: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic Acid

The compound with CAS No. 1007840-62-1, named (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid, is a highly specialized molecule with significant applications in the field of organic synthesis and drug discovery. This compound is particularly notable for its use in peptide synthesis, where it serves as a protective group for amino acids during the solid-phase synthesis process.

The structure of this compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a well-known protecting group for amino acids. The Fmoc group is attached to the amino group of the butanoic acid backbone, while the tritylthio group is attached to the fourth carbon of the butanoic acid chain. This unique combination of functional groups makes this compound highly versatile in synthetic chemistry.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, researchers have explored the use of Fmoc-protected amino acids in the synthesis of bioactive peptides and proteins with specific structural and functional properties. The tritylthio group, on the other hand, has been shown to play a crucial role in stabilizing certain intermediates during peptide assembly.

In terms of synthesis, this compound is typically prepared through a multi-step process involving the coupling of fluorenylmethyloxycarbonyl chloride with an appropriate amino acid derivative followed by thiolation to introduce the tritylthio group. The stereochemistry at the second carbon (R configuration) is critical for ensuring proper folding and functionality in peptide assemblies.

The application of this compound extends beyond peptide synthesis. It has also been utilized in the development of drug delivery systems, where its unique chemical properties enable controlled release mechanisms. Additionally, recent advancements in click chemistry have opened new avenues for incorporating this compound into complex molecular architectures.

From an analytical standpoint, this compound can be characterized using a variety of techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide critical insights into its molecular structure and purity, ensuring its suitability for high-quality chemical synthesis.

In conclusion, CAS No. 1007840-62-1 represents a pivotal molecule in modern organic chemistry with diverse applications ranging from peptide synthesis to drug delivery systems. Its unique combination of functional groups and stereochemistry makes it an invaluable tool for researchers in various fields.

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